molecular formula C19H18BrN3O2S B2944219 1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea CAS No. 887901-13-5

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea

Cat. No.: B2944219
CAS No.: 887901-13-5
M. Wt: 432.34
InChI Key: QAUSVBYFUZKXJE-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a complex organic compound that features a bromophenyl group, a methoxy-oxo-dihydroquinolinyl group, and a thiourea moiety

Properties

IUPAC Name

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-16-6-5-12-9-13(18(24)23-17(12)11-16)7-8-21-19(26)22-15-4-2-3-14(20)10-15/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUSVBYFUZKXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Synthesis of the quinolinyl intermediate: This step involves the formation of the quinolinyl moiety through cyclization reactions, often starting from aniline derivatives.

    Coupling of intermediates: The bromophenyl and quinolinyl intermediates are then coupled using a thiourea linkage, typically under mild conditions with the aid of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted thiourea compounds.

Scientific Research Applications

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The bromophenyl and quinolinyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The thiourea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
  • 1-(3-fluorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
  • 1-(3-iodophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea

Uniqueness

1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the bromophenyl and quinolinyl groups also provides a distinct structural framework that can be exploited for various applications.

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